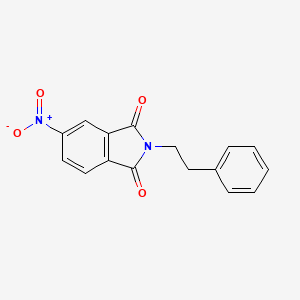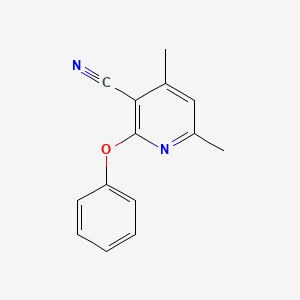
4-(dimethoxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of a dimethoxymethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxymethyl group. This reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as copper or palladium can be employed to facilitate the substitution reaction under milder conditions, making the process more cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antioxidant or antimicrobial properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 4-(dimethoxymethyl)phenol involves its interaction with molecular targets through its phenolic group. This interaction can lead to the scavenging of free radicals, inhibition of oxidative stress, and modulation of cell signaling pathways. The compound’s antioxidant properties are primarily due to its ability to donate hydrogen atoms and neutralize reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenol:
2,4-Dimethylphenol: This compound shares the phenolic structure but has different substituents, leading to variations in its chemical behavior and uses.
Uniqueness: 4-(Dimethoxymethyl)phenol is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
59276-27-6 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9-10H,1-2H3 |
InChI-Schlüssel |
BILVBEQFRBOGAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8765103.png)

![Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-](/img/structure/B8765120.png)




![2,3-Dichlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8765155.png)
![6-Boc-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B8765158.png)


![4-Chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8765185.png)

